

Physicochemical Profiling & Technical Characterization: (R)-1-(3-Chlorophenyl)butan-1-amine

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Compound of Interest

Compound Name: (R)-1-(3-Chlorophenyl)butan-1-amine

Cat. No.: B15226149

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Executive Summary

(R)-1-(3-Chlorophenyl)butan-1-amine is a chiral primary amine characterized by a 3-chlorophenyl moiety attached to the

-carbon of a butylamine chain. As a specific enantiomer of the parent racemate (CAS: 51089-99-7), it serves as a critical scaffold in medicinal chemistry, particularly for programs targeting monoamine transporters and calcium-sensing receptors. This guide delineates its molecular identity, solid-state properties, synthetic accessibility, and analytical protocols for enantiomeric purity determination.

Molecular Identity & Stereochemical Analysis[1]

The compound exists as a free base liquid under ambient conditions but is frequently handled as a hydrochloride or tartrate salt to enhance stability and crystallinity.

Parameter	Technical Specification
IUPAC Name	(1R)-1-(3-chlorophenyl)butan-1-amine
Common Synonyms	(R)-3-Chloro- -propylbenzylamine; (R)-1-(3-Chlorophenyl)butylamine
Molecular Formula	C H ClN
Molecular Weight	183.68 g/mol
Chiral Center	C1 (Benzylic position)
Configuration	(R)-enantiomer
CAS Number	Racemic: 51089-99-7 (S)-Enantiomer: 1391433-10-5 (R)-Enantiomer: Not widely indexed (Refer as optical antipode of 1391433-10-5)
SMILES	<chem>CCCC1=CC=CC(Cl)=C1</chem>

Stereochemical Configuration

The (R)-configuration dictates the spatial arrangement of the propyl chain and the amine group relative to the chlorophenyl ring. In biological systems, this stereochemistry is often the determinant for high-affinity binding vs. off-target toxicity.

- Optical Rotation: The specific rotation

is equal in magnitude but opposite in sign to the (S)-enantiomer.^[1] While solvent-dependent, benzylic amines of this class typically exhibit significant rotation values (

) in polar protic solvents like methanol.

Physicochemical Characteristics

The following data aggregates predicted and experimental values derived from structural analogues and available safety data sheets.

Property	Value / Range	Context & Causality
Physical State	Pale yellow liquid (Free Base)	Typical for short-chain benzylic amines; prone to oxidation/carbamate formation.
Boiling Point	253.5 ± 15.0 °C (760 mmHg)	High boiling point due to intermolecular hydrogen bonding (N-H).
Density	1.07 ± 0.06 g/cm ³	Halogenation (Cl) increases density relative to non-substituted analogues.
pKa (Conjugate Acid)	9.0 – 9.5 (Predicted)	The electron-withdrawing Cl-group slightly lowers basicity compared to 1-phenylbutan-1-amine (pKa ~9.8).
LogP (Lipophilicity)	3.14	Highly lipophilic; indicates good blood-brain barrier (BBB) permeability but poor aqueous solubility.
Solubility (Water)	< 1 mg/mL (pH 7)	Requires acidification (pH < 4) for aqueous solubility (salt formation).
Solubility (Organic)	Miscible	Soluble in DCM, Methanol, DMSO, Ethyl Acetate.

Synthetic Routes & Chiral Resolution

To obtain high enantiomeric excess (ee > 98%), two primary strategies are employed: Asymmetric Synthesis or Classical Resolution.

Strategy A: Classical Resolution (Scalable)

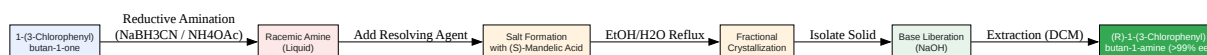
Starting from the racemic amine (synthesized via reductive amination of 1-(3-chlorophenyl)butan-1-one), the (R)-enantiomer is isolated via fractional crystallization.

- Resolving Agent: (S)-Mandelic acid or N-Acetyl-L-leucine often yield crystalline diastereomeric salts.
- Mechanism: The solubility difference between the (R,S)-salt and (S,S)-salt in ethanol/water mixtures allows for selective precipitation.

Strategy B: Asymmetric Reductive Amination (High Precision)

Direct synthesis from the ketone precursor using a chiral auxiliary or catalyst.

- Precursor: 1-(3-chlorophenyl)butan-1-one (CAS: 21550-08-3).[2]
- Reagent: Ellman's Sulfinamide ((R)-tert-butanesulfinamide).
- Protocol: Condensation to form the chiral ketimine, followed by diastereoselective reduction.



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Figure 1: Workflow for the classical resolution of the racemic amine to isolate the (R)-enantiomer.

Analytical Methodologies

Validating the identity and purity of **(R)-1-(3-Chlorophenyl)butan-1-amine** requires a multi-faceted approach.

Chiral HPLC Method

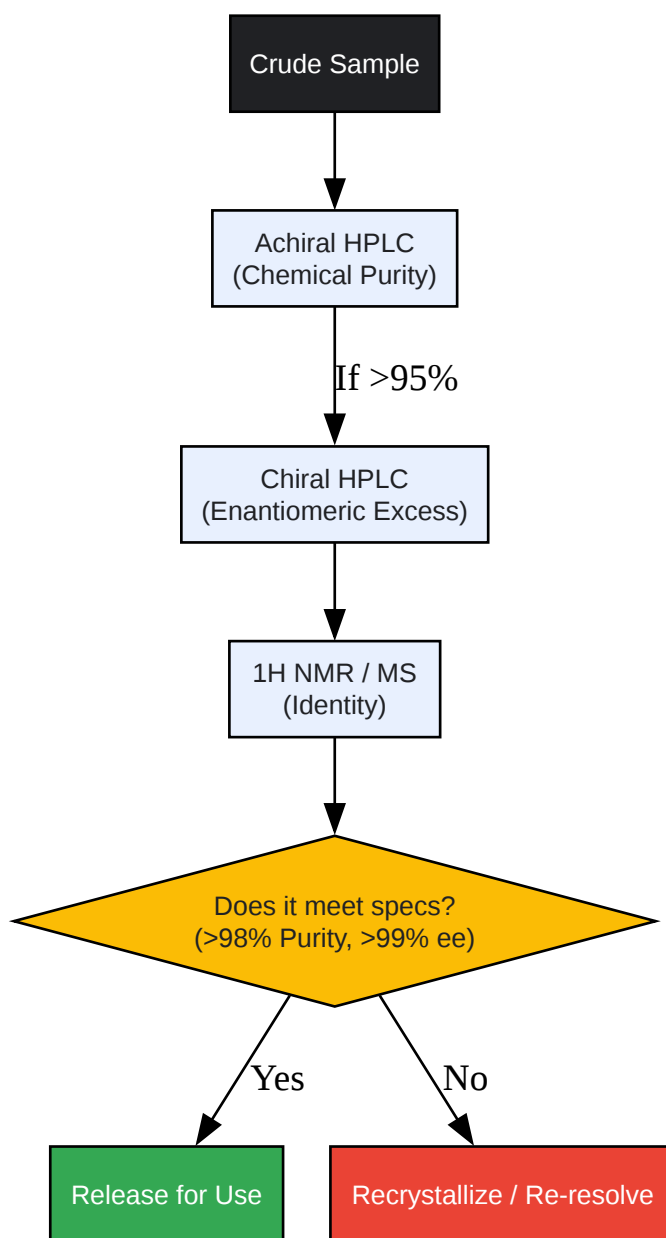
Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
 - Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic amine interacting with silanol groups.
- Detection: UV at 220 nm (Absorption of the chlorophenyl ring).

NMR Characterization[1]

- ¹H NMR (CDCl₃, 400 MHz): Diagnostic signals include the benzylic proton (triplet/multiplet at ~3.9 ppm) and the aromatic protons (multiplet, 7.1–7.4 ppm). The propyl chain appears as a series of multiplets upfield (0.9–1.8 ppm).

Analytical Decision Tree



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Figure 2: Quality control decision tree for validating chiral amine building blocks.

Stability & Handling Protocols

As a free base, the compound is susceptible to oxidative degradation and reaction with atmospheric CO

to form carbamates.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Salt Formation: For long-term storage, conversion to the Hydrochloride (HCl) salt is recommended.
 - Protocol: Dissolve free base in diethyl ether, cool to 0°C, and add 2M HCl in ether dropwise. Filter the resulting white precipitate.
- Safety: The compound is an irritant and potentially corrosive.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

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